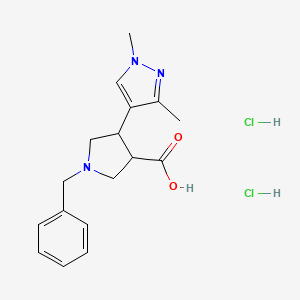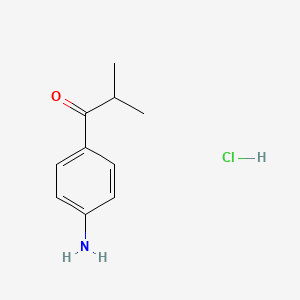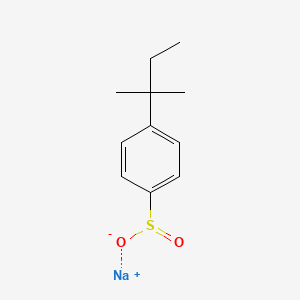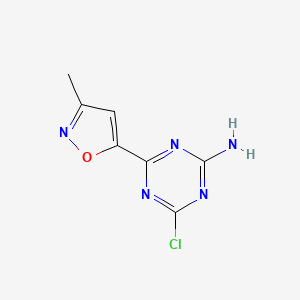![molecular formula C9H19BrOSi B15260920 {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane](/img/structure/B15260920.png)
{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is a chemical compound with the molecular formula C₉H₁₉BrOSi and a molecular weight of 251.24 g/mol . This compound is used primarily in research and development within the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane typically involves the reaction of oxirane derivatives with bromomethyl reagents in the presence of a trimethylsilyl group. The reaction conditions often include the use of a base such as potassium carbonate (K₂CO₃) and a solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the bromomethyl and trimethylsilyl reagents.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides under specific conditions.
Reduction Reactions: Reduction of the compound can lead to the formation of various reduced derivatives depending on the reducing agent used
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Typical conditions involve the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed in anhydrous solvents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with hydrogen peroxide can produce hydroxylated compounds.
Scientific Research Applications
Chemistry
In organic synthesis, {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
The compound is utilized in the development of biologically active molecules, including enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of new biochemical pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is used in the synthesis of drug candidates targeting various diseases, including cancer and infectious diseases .
Industry
The compound finds applications in the production of specialty chemicals and materials. It is used in the development of advanced polymers, coatings, and adhesives .
Mechanism of Action
The mechanism of action of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The trimethylsilyl group enhances the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Similar Compounds
{[3-(Chloromethyl)oxolan-3-yl]methyl}trimethylsilane: Similar in structure but with a chlorine atom instead of bromine.
{[3-(Iodomethyl)oxolan-3-yl]methyl}trimethylsilane: Contains an iodine atom instead of bromine.
{[3-(Fluoromethyl)oxolan-3-yl]methyl}trimethylsilane: Features a fluorine atom in place of bromine.
Uniqueness
The uniqueness of {[3-(Bromomethyl)oxolan-3-yl]methyl}trimethylsilane lies in its bromomethyl group, which provides distinct reactivity compared to its halogenated counterparts. The bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in various chemical reactions .
Properties
Molecular Formula |
C9H19BrOSi |
|---|---|
Molecular Weight |
251.24 g/mol |
IUPAC Name |
[3-(bromomethyl)oxolan-3-yl]methyl-trimethylsilane |
InChI |
InChI=1S/C9H19BrOSi/c1-12(2,3)8-9(6-10)4-5-11-7-9/h4-8H2,1-3H3 |
InChI Key |
DVZUGYYGRWZVOH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CC1(CCOC1)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3s)-1-(3-methoxyphenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B15260874.png)

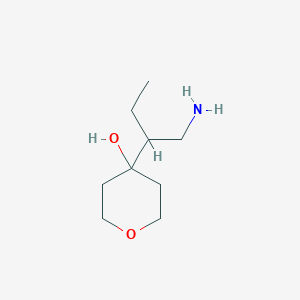
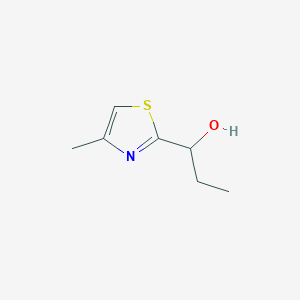
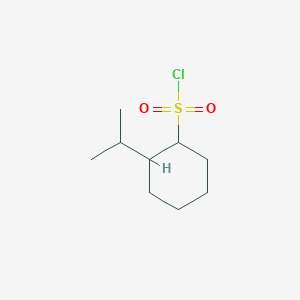
![Ethyl 2-[2-(3-nitrophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15260904.png)

![12-Chloro-2,3,10,11-tetraazatricyclo[6.4.1.0,4,13]trideca-1,4(13),5,7,9,11-hexaene](/img/structure/B15260914.png)
